REACTION_CXSMILES
|
[CH3:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2([C:14]([S:16]C)=S)[CH2:13][CH2:12][CH2:11][S:10]2)[CH:4]=1.C>C(O)C>[CH3:1][NH:2][C:14]([C:9]1([C:5]2[CH:4]=[N:3][CH:8]=[CH:7][CH:6]=2)[CH2:13][CH2:12][CH2:11][S:10]1)=[S:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1(SCCC1)C(=S)SC
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution is subsequently stirred for 5 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at a temperature of about 20° C
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol (8 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with diisopropyl ether (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at 20° C
|
Type
|
CUSTOM
|
Details
|
The product thus obtained (7.2 g)
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
FILTRATION
|
Details
|
is filtered hot
|
Type
|
TEMPERATURE
|
Details
|
the filtrate is then cooled for 1 hour at a temperature of about 5° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol (5 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with diisopropyl ether (14 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 40° C
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=S)C1(SCCC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |